N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects and mechanisms of action. In industry, it could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique chemical structure and properties. Similar compounds may include other derivatives of phenyl and thiadiazole, each with their own distinct characteristics and applications.
Properties
IUPAC Name |
2-[[5-[2-[4-[chloro(difluoro)methoxy]anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F4N4O4S3/c21-19(23,24)33-13-5-1-11(2-6-13)27-15(31)9-35-17-29-30-18(37-17)36-10-16(32)28-12-3-7-14(8-4-12)34-20(22,25)26/h1-8H,9-10H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIMVYVDXQTYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F4N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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